Histone H3 (5-23)
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Overview
Description
Histone H3 (5-23) is a peptide fragment derived from the histone H3 protein, which is one of the core components of chromatin in eukaryotic cells. This peptide represents amino acid residues 5 to 23 of histone H3 and plays a crucial role in the regulation of gene expression through post-translational modifications. Histone H3 is involved in the formation of nucleosomes, the basic unit of chromatin, and its modifications can influence chromatin structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Histone H3 (5-23) can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid using activating agents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and purification using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the production of histone H3 (5-23) may involve automated peptide synthesizers to scale up the SPPS process. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Histone H3 (5-23) undergoes various post-translational modifications, including:
Methylation: Addition of methyl groups to lysine or arginine residues.
Acetylation: Addition of acetyl groups to lysine residues.
Phosphorylation: Addition of phosphate groups to serine or threonine residues.
Common Reagents and Conditions:
Methylation: Catalyzed by methyltransferases using S-adenosylmethionine (SAM) as the methyl donor.
Acetylation: Catalyzed by histone acetyltransferases (HATs) using acetyl-CoA as the acetyl donor.
Phosphorylation: Catalyzed by kinases using ATP as the phosphate donor.
Major Products:
Methylation: Mono-, di-, or tri-methylated lysine or arginine residues.
Acetylation: Acetylated lysine residues.
Phosphorylation: Phosphorylated serine or threonine residues
Scientific Research Applications
Histone H3 (5-23) is widely used in scientific research due to its role in epigenetic regulation. Some key applications include:
Epigenetics Research: Studying the effects of post-translational modifications on gene expression and chromatin structure.
Drug Development: Screening for inhibitors or activators of enzymes that modify histone H3.
Cancer Research: Investigating the role of histone modifications in cancer progression and identifying potential therapeutic targets.
Stem Cell Research: Understanding the role of histone modifications in stem cell differentiation and development .
Mechanism of Action
Histone H3 (5-23) exerts its effects through post-translational modifications that alter chromatin structure and gene expression. These modifications can:
Recruit or repel transcription factors: and other chromatin-associated proteins.
Alter nucleosome stability: and positioning.
Influence chromatin compaction: and accessibility.
Molecular targets include specific lysine and arginine residues within the peptide, which can be modified by enzymes such as methyltransferases, acetyltransferases, and kinases .
Comparison with Similar Compounds
Histone H3 (5-23) can be compared to other histone H3 variants and fragments, such as:
Histone H3.1: A canonical histone variant with a slightly different amino acid sequence.
Histone H3.3: A variant involved in active transcription and chromatin remodeling.
Histone H3.4 (H3T): A testis-specific variant.
Histone H3.5: Another variant with unique properties.
Histone H3 (5-23) is unique due to its specific sequence and the role it plays in post-translational modifications that regulate gene expression .
Properties
Molecular Formula |
C84H153N31O26 |
---|---|
Molecular Weight |
2013.3 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C84H153N31O26/c1-42(2)37-56(75(133)100-43(3)67(125)111-57(40-116)76(134)109-55(82(140)141)22-11-15-33-88)110-74(132)54(27-29-61(91)121)107-70(128)50(20-9-13-31-86)105-72(130)53(24-17-35-97-84(94)95)108-78(136)59-25-18-36-115(59)81(139)45(5)102-69(127)49(19-8-12-30-85)103-63(123)39-98-62(122)38-99-79(137)64(46(6)118)114-77(135)58(41-117)112-73(131)51(21-10-14-32-87)106-71(129)52(23-16-34-96-83(92)93)104-66(124)44(4)101-80(138)65(47(7)119)113-68(126)48(89)26-28-60(90)120/h42-59,64-65,116-119H,8-41,85-89H2,1-7H3,(H2,90,120)(H2,91,121)(H,98,122)(H,99,137)(H,100,133)(H,101,138)(H,102,127)(H,103,123)(H,104,124)(H,105,130)(H,106,129)(H,107,128)(H,108,136)(H,109,134)(H,110,132)(H,111,125)(H,112,131)(H,113,126)(H,114,135)(H,140,141)(H4,92,93,96)(H4,94,95,97)/t43-,44-,45-,46+,47+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,64-,65-/m0/s1 |
InChI Key |
KCBTZLOUBCTXAP-XXNYUVRRSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
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